molecular formula C13H16O4 B12579683 Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate CAS No. 286852-04-8

Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate

Cat. No.: B12579683
CAS No.: 286852-04-8
M. Wt: 236.26 g/mol
InChI Key: QZCLCTVNZPTDIB-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a prop-2-en-1-yl group, and the hydrogen atoms of the benzene ring are substituted with dimethoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate typically involves the esterification of 4-(dimethoxymethyl)benzoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. Additionally, it may interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 4-methoxybenzoate: Similar structure but with only one methoxy group.

    Prop-2-en-1-yl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of methoxy groups.

    Prop-2-en-1-yl benzoate: Lacks the methoxy groups on the benzene ring

Uniqueness

Prop-2-en-1-yl 4-(dimethoxymethyl)benzoate is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. These methoxy groups can participate in various chemical reactions, making the compound versatile for different applications .

Properties

CAS No.

286852-04-8

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

prop-2-enyl 4-(dimethoxymethyl)benzoate

InChI

InChI=1S/C13H16O4/c1-4-9-17-12(14)10-5-7-11(8-6-10)13(15-2)16-3/h4-8,13H,1,9H2,2-3H3

InChI Key

QZCLCTVNZPTDIB-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)C(=O)OCC=C)OC

Origin of Product

United States

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